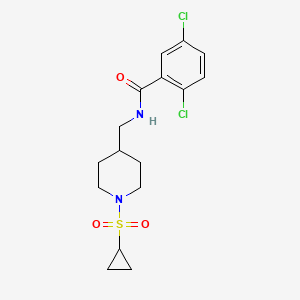
2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C16H20Cl2N2O3S. It is characterized by the presence of two chlorine atoms on the benzene ring, a cyclopropylsulfonyl group attached to a piperidine ring, and a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting cyclopropylsulfonyl chloride with piperidine under basic conditions.
Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
科学的研究の応用
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
作用機序
The mechanism of action of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,5-Dichlorobenzamide: Lacks the piperidine and cyclopropylsulfonyl groups.
N-(4-Piperidinylmethyl)benzamide: Lacks the dichloro and cyclopropylsulfonyl groups.
Cyclopropylsulfonylpiperidine: Lacks the benzamide and dichloro groups.
Uniqueness
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
生物活性
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H18Cl2N2O2S
- Molecular Weight : 359.29 g/mol
The presence of the dichloro and cyclopropylsulfonyl groups contributes to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety and depression.
Key Mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, which is crucial for neurotransmitter release and neuronal excitability .
- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests potential efficacy in conditions like schizophrenia and Parkinson's disease.
Biological Activity Data
A summary of biological assays conducted on this compound is presented in the following table:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Effects : In a study involving mouse models, administration of this compound resulted in significant reductions in immobility during forced swim tests, indicating potential antidepressant-like effects .
- Calcium Channel Blockade : Another investigation demonstrated that this compound effectively inhibited T-type calcium channels in neuroblastoma cells, suggesting a mechanism by which it may exert neuroprotective effects .
- Antitumor Activity : The compound has shown promising results against various cancer cell lines, particularly HCT116 colorectal cancer cells, with an IC50 value indicating significant cytotoxicity .
特性
IUPAC Name |
2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSZXJEJVFAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













